molecular formula C17H19N5O2S B2570656 1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1170087-32-7

1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2570656
CAS No.: 1170087-32-7
M. Wt: 357.43
InChI Key: XWRKQAQJMZKDJG-UHFFFAOYSA-N
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Description

1-Isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a 1,3,4-oxadiazole core linked to an N-isopropyl pyrazole carboxamide group, a structural motif found in compounds with significant biological potential . The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse bioactivity, including applications in developing agrochemical agents . The inclusion of a (methylthio)benzyl moiety may influence the compound's physicochemical properties and its interaction with biological targets. This product is provided as a stable solid for research applications. It is intended for use in laboratory investigations only, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11(2)22-9-8-14(21-22)16(23)18-17-20-19-15(24-17)10-12-4-6-13(25-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKQAQJMZKDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound can be achieved through a multi-step synthetic route involving the following key steps:

  • Synthesis of Pyrazole Core: : The initial step involves the formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or equivalent precursors under controlled conditions.

  • Formation of Oxadiazole Ring: : The oxadiazole ring is synthesized by the reaction of suitable acyl hydrazides with carbon disulfide and bases like potassium hydroxide, followed by oxidation.

  • Attachment of Benzyl Group:

  • Final Coupling Step: : The final product is obtained by coupling the pyrazole core with the oxadiazole intermediate under peptide coupling conditions, using agents such as EDC or HATU in the presence of a base like triethylamine.

Industrial Production Methods

The industrial synthesis follows the same steps with optimization for scale-up. Key considerations include:

  • Use of continuous flow reactors to improve reaction efficiency and safety.

  • Optimization of purification methods, such as recrystallization and chromatography, for high-purity product yield.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes several chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

  • Substitution: : The pyrazole and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide in acetic acid medium.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophilic substitution using sodium hydride as a base in DMF.

Major Products Formed

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Formation of reduced amines.

  • Substitution: : Formation of substituted pyrazole and benzyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibit significant anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, studies have demonstrated that certain pyrazole compounds can selectively inhibit COX-II, making them potential candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound's structure suggests potential activity against various cancer cell lines. Research into similar oxadiazole-containing compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, a study highlighted the anticancer efficacy of benzamides containing oxadiazole and pyrazole rings, indicating that modifications to these scaffolds can enhance their cytotoxicity against cancer cells .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. The incorporation of the methylthio group may enhance the compound's ability to penetrate microbial membranes, thus increasing its effectiveness against bacterial strains. Research has shown that certain derivatives exhibit broad-spectrum antimicrobial activity, making them potential candidates for further development as antibiotic agents .

Biochemical Research

In biochemical studies, compounds like this compound can serve as important tools for exploring enzyme mechanisms and cellular pathways. The ability to modulate specific biological targets allows researchers to investigate the underlying mechanisms of diseases and develop new therapeutic strategies.

Case Studies

StudyFocusFindings
Han et al. (2016)RET Kinase InhibitionIdentified novel benzamide derivatives with significant inhibitory effects on RET kinase activity, suggesting potential applications in cancer therapy .
Eren et al. (2023)COX-II InhibitorsDeveloped pyrazole derivatives with enhanced selectivity towards COX-II, demonstrating the importance of structural modifications for therapeutic efficacy .
Alegaon et al. (2023)Anti-inflammatory ActivityReported several pyrazole analogues with moderate inhibitory activity against COX-II, highlighting the potential of these compounds in treating inflammation-related conditions .

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulation of signaling pathways, including inhibition of kinases or activation of transcription factors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in the 1,3,4-Oxadiazole Class

Key Observations

  • Instead, the target compound’s methylthio group may offer alternative redox interactions or enhanced membrane permeability . The 4-methoxyphenyl in LMM5 and furan-2-yl in LMM11 demonstrate that electron-donating groups at the oxadiazole position modulate antifungal potency. The target compound’s 4-(methylthio)benzyl group introduces both steric bulk and sulfur-based reactivity, which could affect target binding .
  • Role of Heterocyclic Linkers: The pyrazole-carboxamide core in the target compound differs from the benzamide linker in LMM5/LMM11. Pyrazole rings are known for hydrogen-bonding capabilities, which may improve solubility compared to the benzamide analogs .

Comparison with Thiadiazole Derivatives

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Compound Name Core Structure Key Substituents Structural Difference Reference
Target Compound 1,3,4-Oxadiazole 4-(Methylthio)benzyl, pyrazole Oxygen in oxadiazole ring -
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1,3,4-Thiadiazole 4-Fluorophenyl, pyrrolidine carboxamide Sulfur in thiadiazole ring

Key Observations

  • Sulfur-containing heterocycles are more resistant to oxidative metabolism, which could extend half-life . The 4-fluorophenyl group in the thiadiazole derivative introduces electronegativity, contrasting with the methylthio group in the target compound. Fluorine’s strong electron-withdrawing effect may enhance binding to hydrophobic pockets in enzymes .

Biological Activity

1-Isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{OS}

It contains a pyrazole ring, an oxadiazole moiety, and a methylthio-benzyl group, which contribute to its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities including:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor growth, such as the mTOR pathway .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives are known to act as COX inhibitors, which play a crucial role in inflammatory processes .

The proposed mechanisms of action for this compound include:

  • Inhibition of mTORC1 Activity : Similar compounds have been reported to reduce mTORC1 activity and increase autophagy at basal levels. This modulation of autophagic flux is critical in cancer therapy as it can disrupt the survival mechanisms of tumor cells under metabolic stress .
  • Interaction with Autophagy Pathways : The compound may interfere with autophagic flux by inhibiting reactivation processes under nutrient-rich conditions, leading to the accumulation of autophagic markers such as LC3-II .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives indicates that modifications in the substituents on the pyrazole and oxadiazole rings can significantly influence biological activity. For example:

SubstituentEffect on Activity
Methylthio GroupEnhances antiproliferative effects
Isopropyl GroupIncreases lipophilicity and cellular uptake
Benzyl MoietyModulates receptor interactions

These modifications allow for the optimization of the compound's efficacy and selectivity against target enzymes involved in cancer progression.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Anticancer Properties : A study focusing on pyrazole derivatives showed significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin, indicating a potential synergistic effect that could enhance therapeutic outcomes .
  • Anti-inflammatory Activity : Research highlighted that certain pyrazole carboxamides exhibited notable anti-inflammatory effects through COX inhibition, providing a rationale for further exploration of this compound in inflammatory models .

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